2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid
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Overview
Description
2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C14H19FO2 It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a dimethylbutanoic acid moiety
Biochemical Analysis
Biochemical Properties
2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to peroxisome proliferator-activated receptors (PPARs), particularly PPARα, PPARγ, and PPARδ . These interactions are crucial as they modulate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in adipocytes, it enhances the expression of genes involved in fatty acid oxidation and glucose uptake, thereby improving insulin sensitivity . In hepatocytes, it promotes lipid catabolism and reduces triglyceride accumulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PPARs. This binding leads to the activation of these nuclear receptors, which then form heterodimers with retinoid X receptors (RXRs). The activated PPAR-RXR complex binds to specific response elements in the DNA, leading to the transcription of target genes . This process results in enzyme activation or inhibition and changes in gene expression that regulate metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but may degrade under extreme pH or temperature. Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of PPARs, resulting in prolonged metabolic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively activates PPARs without causing significant adverse effects. At higher doses, it may lead to toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and physiological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects lipid metabolism by enhancing fatty acid oxidation and reducing lipogenesis. The compound interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are crucial for fatty acid catabolism . Additionally, it influences glucose metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its cellular uptake and distribution. The compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it exerts its metabolic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PPARs. This localization is essential for its function as a transcriptional regulator. Post-translational modifications, such as phosphorylation, may influence its activity and targeting to specific nuclear compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylacetic acid and 3,3-dimethylbutanoic acid.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the carboxylic acid group, followed by the addition of an alkyl halide to introduce the ethyl chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)ethyl]-3,3-dimethylbutanoic acid
- 2-[2-(4-bromophenyl)ethyl]-3,3-dimethylbutanoic acid
- 2-[2-(4-methylphenyl)ethyl]-3,3-dimethylbutanoic acid
Uniqueness
2-[2-(4-fluorophenyl)ethyl]-3,3-dimethylbutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound for various applications .
Properties
CAS No. |
2408970-46-5 |
---|---|
Molecular Formula |
C14H19FO2 |
Molecular Weight |
238.3 |
Purity |
95 |
Origin of Product |
United States |
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